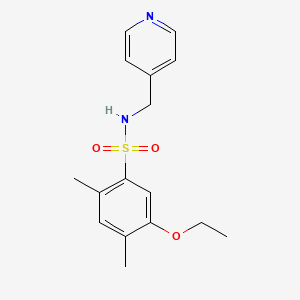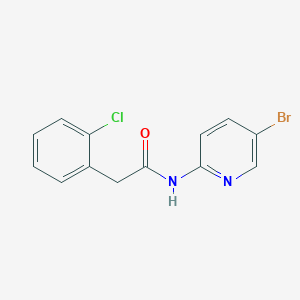
5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as EPM-706, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the sulfonamide family of compounds that are known to have a wide range of biological activities. EPM-706 has been shown to have potent anti-tumor activity in preclinical studies, and it is currently being evaluated in clinical trials.
Mécanisme D'action
5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many other proteins that are important for cell growth and survival, including many oncogenic proteins. By inhibiting Hsp90, 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has also been shown to induce the expression of several genes that are involved in apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide for lab experiments is its potency and selectivity. It has been shown to be highly effective at inhibiting Hsp90 activity in cancer cells, and it has minimal effects on normal cells. Another advantage is its ability to overcome drug resistance in cancer cells. However, one limitation of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for the development of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide and other Hsp90 inhibitors. One area of focus is the development of more potent and selective inhibitors that can overcome drug resistance and have a longer half-life. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to Hsp90 inhibitors. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide and other Hsp90 inhibitors in cancer patients.
Méthodes De Synthèse
The synthesis of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with ethylamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 4-pyridinemethanol to form the final product, 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide. The synthesis of 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells. 5-ethoxy-2,4-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been found to be particularly effective in cancer cells that are resistant to other treatments, such as chemotherapy.
Propriétés
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-10-16(13(3)9-12(15)2)22(19,20)18-11-14-5-7-17-8-6-14/h5-10,18H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPFJCIRSSUTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)
![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)
![N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4985288.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)

